molecular formula C24H27NO8S2 B1250120 Troglitazone sulfate

Troglitazone sulfate

Cat. No.: B1250120
M. Wt: 521.6 g/mol
InChI Key: MTCJRDKAPLOLHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Troglitazone sulfate, also known as [2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] hydrogen sulfate, is a compound with the molecular formula C24H27NO8S2 and a molecular weight of 521.6 g/mol. This compound is an aromatic ether and a thiazolidinone, which are known for their diverse chemical properties and applications.

Preparation Methods

The synthesis of Troglitazone sulfate involves multiple steps, starting with the preparation of the thiazolidinone core. This is typically achieved through the reaction of a thioamide with an α-haloketone under basic conditions. The resulting thiazolidinone is then coupled with a phenoxy methyl group through a nucleophilic substitution reaction. The final step involves the sulfonation of the chromen-6-yl group to introduce the hydrogen sulfate moiety.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Troglitazone sulfate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.

    Hydrolysis: The hydrogen sulfate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Scientific Research Applications

Troglitazone sulfate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s thiazolidinone moiety is known for its biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing into the potential therapeutic applications of this compound, particularly in the treatment of diseases such as cancer and diabetes.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Troglitazone sulfate involves its interaction with specific molecular targets and pathways. The thiazolidinone moiety is known to inhibit enzymes involved in inflammation and microbial growth, while the aromatic ether group can interact with cellular membranes and proteins. The hydrogen sulfate group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets within the body.

Comparison with Similar Compounds

Troglitazone sulfate can be compared with other similar compounds, such as:

    Thiazolidinediones: These compounds also contain a thiazolidinone moiety and are used as antidiabetic agents. this compound has a unique aromatic ether group that distinguishes it from thiazolidinediones.

    Aromatic Ethers: Compounds like anisole and phenetole share the aromatic ether group with this compound but lack the thiazolidinone and hydrogen sulfate moieties, resulting in different chemical and biological properties.

    Sulfonated Aromatic Compounds: Similar to this compound, compounds like sulfanilic acid contain a sulfonate group, but their overall structure and applications differ significantly.

This compound stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C24H27NO8S2

Molecular Weight

521.6 g/mol

IUPAC Name

[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] hydrogen sulfate

InChI

InChI=1S/C24H27NO8S2/c1-13-14(2)21-18(15(3)20(13)33-35(28,29)30)9-10-24(4,32-21)12-31-17-7-5-16(6-8-17)11-19-22(26)25-23(27)34-19/h5-8,19H,9-12H2,1-4H3,(H,25,26,27)(H,28,29,30)

InChI Key

MTCJRDKAPLOLHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C)OS(=O)(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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